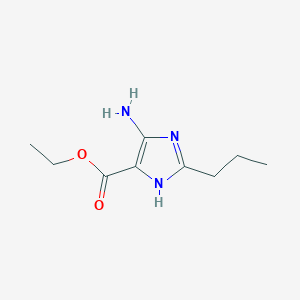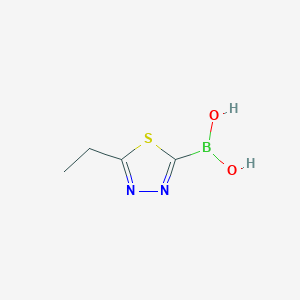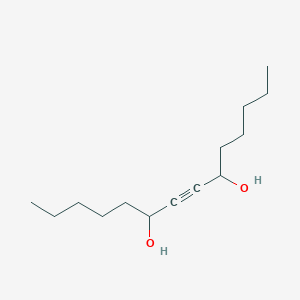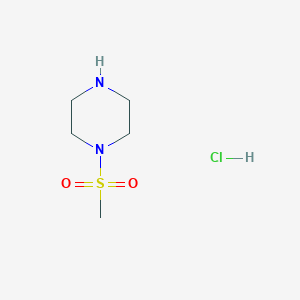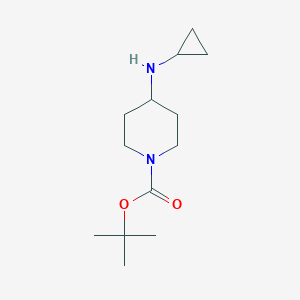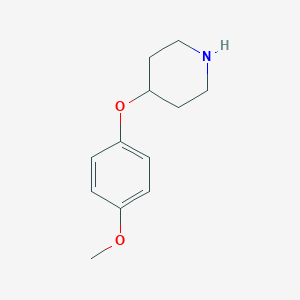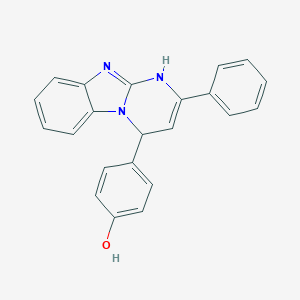
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with 4-aminopyrimidine in the presence of a catalyst. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic.
Effets Biochimiques Et Physiologiques
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound exhibits potent antitumor activity, anti-inflammatory properties, and antioxidant effects. Additionally, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- in lab experiments include its high potency, selectivity, and specificity. Additionally, this compound can be synthesized in high purity and yield, making it suitable for various research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the research and development of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-. One potential direction is the development of new cancer therapies based on this compound. Additionally, this compound has shown potential in the treatment of various inflammatory and neurodegenerative disorders, making it a promising candidate for the development of new treatments for these diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with 4-aminopyrimidine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard techniques. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.
Applications De Recherche Scientifique
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- has shown great potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
Numéro CAS |
169132-77-8 |
|---|---|
Nom du produit |
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- |
Formule moléculaire |
C22H17N3O |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
4-(2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenol |
InChI |
InChI=1S/C22H17N3O/c26-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)24-22-23-18-8-4-5-9-20(18)25(21)22/h1-14,21,26H,(H,23,24) |
Clé InChI |
BKZJRVQULOTRJT-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4NC3=N2)C5=CC=C(C=C5)O |
SMILES |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O |
Autres numéros CAS |
171088-82-7 |
Synonymes |
4-(2-Phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



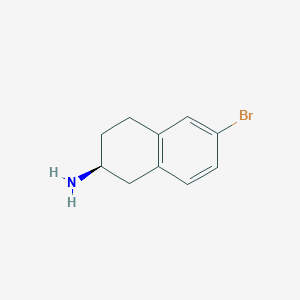
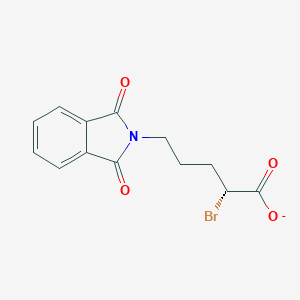
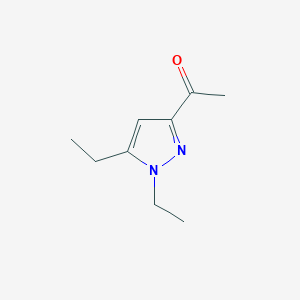
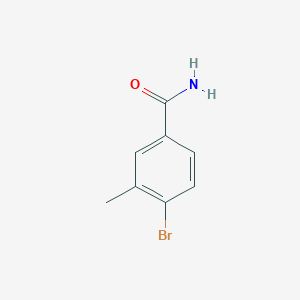
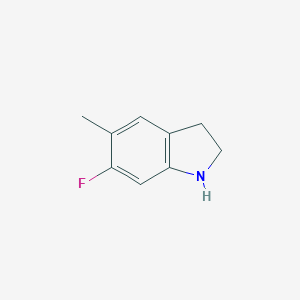
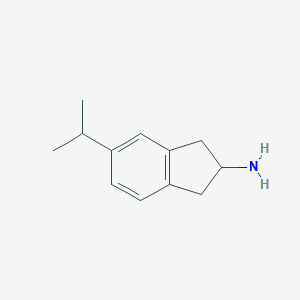
![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)
